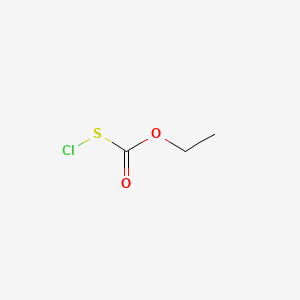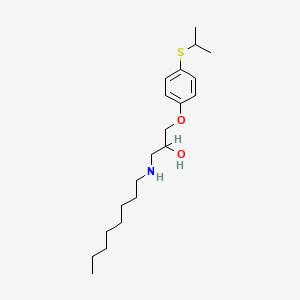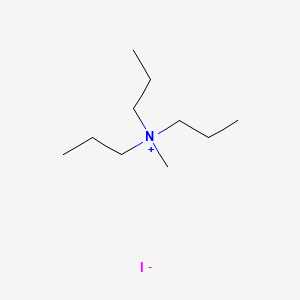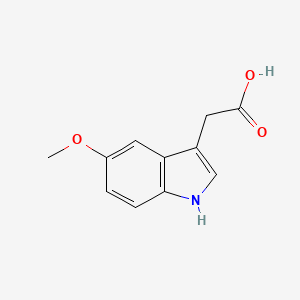
Ácido 5-metoxiindol-3-acético
Descripción general
Descripción
5-Methoxyindole-3-acetic acid is a chemical compound with the molecular formula C11H11NO3. It is a derivative of indole-3-acetic acid, where the hydrogen at position 5 of the indole ring is replaced by a methoxy group. This compound is known for its presence in various biological systems and its role as a metabolite in different organisms .
Aplicaciones Científicas De Investigación
5-Methoxyindole-3-acetic acid has several scientific research applications:
Mecanismo De Acción
Target of Action
5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole synthesized in rat pineal gland, retina, and harderian gland . It has been used to synthesize Gli1 antitumor agents, inhibitors of NO production, and selective COX-2 inhibitors . The primary targets of 5-MIAA are the enzymes involved in these biochemical pathways.
Mode of Action
5-MIAA interacts with its targets by inhibiting their function. For instance, it acts as a reactant for the preparation of aryloxybenzothiazoles as inhibitors of NO production . It also plays a role in the preparation of transcription inhibitors of novel Gli1 as antitumor agents .
Biochemical Pathways
5-MIAA affects several biochemical pathways. It is involved in the synthesis of Gli1 antitumor agents, inhibitors of NO production, and selective COX-2 inhibitors . It is also a part of the tryptophan-dependent pathways of microorganisms .
Pharmacokinetics
Given its molecular weight of 20521 , it is likely to have good bioavailability.
Result of Action
The action of 5-MIAA results in the inhibition of NO production, the suppression of Gli1 antitumor agents, and the selective inhibition of COX-2 . In addition, it has been found to have antibacterial properties and can enhance lipid peroxidation .
Action Environment
The action of 5-MIAA is influenced by environmental factors. For instance, the persistence of rhythms found in constant darkness but abolished in constant light suggests that the pineal 5-MIAA is endogenous and uses light as an environmental cue . This indicates that the action, efficacy, and stability of 5-MIAA can be influenced by light exposure.
Análisis Bioquímico
Biochemical Properties
5-Methoxyindole-3-acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with horseradish peroxidase, leading to the formation of peroxyl radicals. These radicals can increase the rate of formation of thiobarbituric acid reactive substances in liposomes, indicating its role in lipid peroxidation . Additionally, 5-Methoxyindole-3-acetic acid has antibacterial properties and can function as an antioxidant . It is also involved in the synthesis of Gli1 antitumor agents, inhibitors of nitric oxide production, and selective cyclooxygenase-2 inhibitors .
Cellular Effects
5-Methoxyindole-3-acetic acid exerts various effects on different cell types and cellular processes. In V79 hamster cells, it has been found to be cytotoxic following conversion to a peroxyl radical by horseradish peroxidase . In vivo studies have shown that 5-Methoxyindole-3-acetic acid can prolong the estrous cycle and increase uterine weight, the number of uterine follicles, and plasma levels of 17β-estradiol in female rats . These effects suggest that 5-Methoxyindole-3-acetic acid influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 5-Methoxyindole-3-acetic acid involves its interactions with various biomolecules. It can bind to enzymes such as horseradish peroxidase, leading to the formation of peroxyl radicals that induce lipid peroxidation . This compound also has the ability to inhibit or activate specific enzymes, such as cyclooxygenase-2, through its role as a selective inhibitor . Additionally, 5-Methoxyindole-3-acetic acid can influence gene expression by modulating the activity of transcription factors involved in the synthesis of antitumor agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxyindole-3-acetic acid can change over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to 5-Methoxyindole-3-acetic acid has been associated with prolonged estrous cycles and increased uterine weight in female rats . These findings suggest that the temporal effects of 5-Methoxyindole-3-acetic acid are influenced by its stability and degradation in laboratory settings.
Dosage Effects in Animal Models
The effects of 5-Methoxyindole-3-acetic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as prolonging the estrous cycle and increasing uterine weight in female rats . At higher doses, 5-Methoxyindole-3-acetic acid can induce toxic effects, including cytotoxicity in V79 hamster cells . These findings highlight the importance of dosage in determining the therapeutic and adverse effects of 5-Methoxyindole-3-acetic acid.
Metabolic Pathways
5-Methoxyindole-3-acetic acid is involved in several metabolic pathways, including those related to lipid peroxidation and antioxidant activity . It is synthesized from L-tryptophan and can be converted to various metabolites, such as 5-methoxytryptophan and N-acetyl 5-methoxytryptamine . These metabolic pathways involve interactions with enzymes such as horseradish peroxidase and cyclooxygenase-2, which play crucial roles in the compound’s biological activity .
Transport and Distribution
The transport and distribution of 5-Methoxyindole-3-acetic acid within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various tissues, including the pineal gland, retina, and harderian gland . Its localization and accumulation within these tissues are influenced by its interactions with transporters and binding proteins that facilitate its movement and retention .
Subcellular Localization
5-Methoxyindole-3-acetic acid is localized within specific subcellular compartments, where it exerts its biological effects. It can be found in organelles such as the mitochondria and endoplasmic reticulum, where it participates in lipid peroxidation and antioxidant activity . The subcellular localization of 5-Methoxyindole-3-acetic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-3-acetic acid typically involves the methoxylation of indole-3-acetic acid. One common method includes the reaction of 5-methoxyindole with chloroacetic acid in the presence of a base, followed by hydrolysis to yield 5-Methoxyindole-3-acetic acid .
Industrial Production Methods: Industrial production methods for 5-Methoxyindole-3-acetic acid are not extensively documented. the synthesis generally follows similar organic synthesis routes involving the methoxylation of indole derivatives under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxyindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole ring .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Methoxytryptamine: A metabolite of melatonin with various biological activities.
5-Methoxytryptophol: Another melatonin metabolite with distinct physiological roles
Uniqueness: 5-Methoxyindole-3-acetic acid is unique due to its specific methoxy substitution at the 5-position of the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .
Propiedades
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNDHOPIHDTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188268 | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxyindoleacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3471-31-6 | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindol-3-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYINDOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSN7CK6ETH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methoxyindoleacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


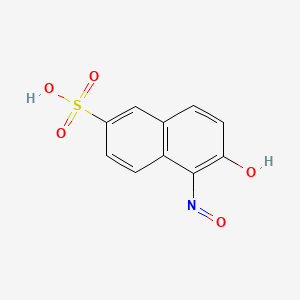
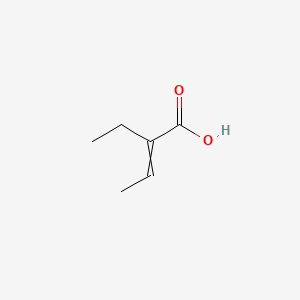

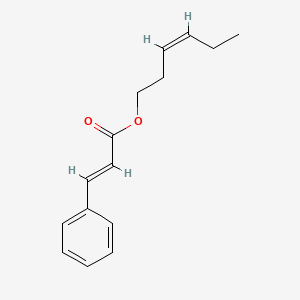

![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)

